Kistamicin B

Description

Classification of Kistamicin B as a Type V Glycopeptide Antibiotic (GPA)

Glycopeptide antibiotics are categorized into five main types based on their structural characteristics. Kistamicin B is classified as a Type V GPA. nih.gov This classification is defined by the presence of a tryptophan residue at the second amino acid position (AA2) and more varied patterns of cross-linking within the peptide backbone. nih.gov Unlike the more common Type I-IV GPAs, which are often glycosylated, Type V GPAs like kistamicin are non-glycosylated. nih.gov They are distinguished by a conserved central Trp-Hpg-(m)Tyr cross-linked structural motif. acs.org

The defining feature of Type V GPAs is not only their unique structure but also their novel mechanism of action. While traditional GPAs inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, Type V GPAs exhibit a different approach. acs.org They bind to peptidoglycan and disrupt bacterial growth by indirectly inhibiting autolysins, which are enzymes essential for remodeling the cell wall during cell division and elongation. nih.govacs.org This distinct mechanism allows them to be effective against vancomycin-resistant enterococci (VRE). acs.org

| Feature | Type I-IV GPAs | Type V GPAs (e.g., Kistamicin B) |

| Key Structural Feature | Contain aromatic amino acids at specific positions, leading to defined cross-linking. | Feature a tryptophan residue at position AA2 and have more variable cross-linking. nih.gov |

| Glycosylation | Typically glycosylated. | Non-glycosylated. nih.gov |

| Mechanism of Action | Bind to D-Ala-D-Ala termini of peptidoglycan precursors. acs.org | Inhibit autolysins by binding to peptidoglycan. nih.govacs.org |

| Example | Vancomycin (B549263), Teicoplanin. binasss.sa.cr | Kistamicin, Complestatin (B1257193). nih.gov |

Identification of the Producer Microorganism: Microtetraspora parvosata subsp. kistnae (ATCC 55076) and Nonomuraea sp. ATCC 55076

Kistamicin B is produced by the actinomycete strain ATCC 55076. nih.govacs.org This strain was originally identified as a new subspecies, Microtetraspora parvosata subsp. kistnae, isolated from a soil sample collected near the Kistna River in India. nih.govkegg.jpsoton.ac.uknih.gov Further taxonomic studies and genomic analysis have led to its reclassification and current designation as Nonomuraea sp. ATCC 55076. acs.orgkegg.jpnih.govfrontiersin.orgrsc.org

The producing organism, Nonomuraea sp. ATCC 55076, is notable for possessing one of the largest known actinomycete chromosomes, a single linear chromosome of approximately 13.1 Mbp. kegg.jpnih.govrsc.org A significant portion of this large genome, about 10%, is dedicated to the production of secondary metabolites, including the biosynthetic gene cluster for kistamicin. nih.govrsc.org The discovery and sequencing of this gene cluster have been pivotal in understanding the biosynthesis of this complex antibiotic. nih.govrsc.orgsecondarymetabolites.org

| Characteristic | Details |

| Original Designation | Microtetraspora parvosata subsp. kistnae nih.govsoton.ac.uk |

| Current Designation | Nonomuraea sp. ATCC 55076 acs.orgkegg.jpnih.govfrontiersin.orgrsc.org |

| Isolation Source | Soil near the Kistna River, India kegg.jpnih.gov |

| Genomic Feature | Large linear chromosome (~13.1 Mbp) kegg.jpnih.govrsc.org |

| Metabolic Capacity | ~10% of the genome dedicated to secondary metabolite production. nih.govrsc.org |

Properties

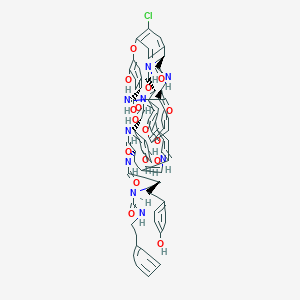

CAS No. |

155683-51-5 |

|---|---|

Molecular Formula |

C70H60ClN9O16 |

Molecular Weight |

1318.7 g/mol |

IUPAC Name |

(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |

InChI |

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1 |

InChI Key |

ACUGLGSAQKAJRT-KZGAUPIUSA-N |

SMILES |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

Canonical SMILES |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |

Synonyms |

kistamicin B |

Origin of Product |

United States |

Ii. Molecular Biosynthesis and Genetic Determinants of Kistamicin B

Elucidation of the Kistamicin Biosynthetic Gene Cluster (kis BGC)

The biosynthesis of kistamicin B is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), denoted as the kis cluster. The elucidation of this cluster has provided fundamental insights into the assembly of this complex natural product.

Genomic Characterization and Identification of Open Reading Frames (ORFs)

The kistamicin BGC was identified and sequenced from the genome of the producing organism, Actinoplanes missouriensis KIST321. Genomic analysis revealed that the kis cluster spans a region of approximately 68.5 kilobases (kb). Within this DNA segment, a total of 47 open reading frames (ORFs) have been identified and annotated. The functions of these ORFs were predicted through homology analysis, comparing them to known genes from other glycopeptide antibiotic (GPA) biosynthetic pathways. These genes collectively code for all the necessary enzymatic machinery, including the core peptide synthesis, amino acid precursor biosynthesis, tailoring reactions, regulation of the pathway, and export of the final antibiotic.

Table 1: Selected Open Reading Frames (ORFs) in the Kistamicin B Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function |

| kisA-F | Biosynthesis of 3,5-dihydroxyphenylglycine (DHPG) |

| kisG, kisH | Biosynthesis of 4-hydroxyphenylglycine (HPG) |

| kisI, J, K, L | Non-ribosomal peptide synthetase (NRPS) modules |

| kisM, N, O, P | Cytochrome P450 enzymes (for cross-linking) |

| kisT1, T2, T3 | Glycosyltransferases |

| kisR1, R2, R3 | Regulatory proteins |

| kisX | Type II thioesterase (editing/proofreading) |

Comparative Genomics of the kis Cluster with Other Glycopeptide Antibiotic BGCs

Comparative analysis of the kis BGC with other well-characterized GPA clusters, such as those for teicoplanin, A40926, and vancomycin (B549263), reveals a conserved architectural logic alongside distinctive features. The core organization, particularly the genes responsible for the biosynthesis of the heptapeptide (B1575542) backbone and the non-proteinogenic amino acid precursors like DHPG and HPG, is highly conserved across these clusters. This conservation underscores a common evolutionary origin for the assembly of the GPA scaffold.

However, the kis cluster is distinguished by the presence of a unique set of tailoring enzymes. For example, it contains specific genes for the biosynthesis and incorporation of 3,5-dichloro-4-hydroxyphenylglycine (Cl₂-HPG), a halogenated amino acid that is a structural hallmark of kistamicin. Furthermore, the repertoire of glycosyltransferases and the specificities of the cytochrome P450 enzymes responsible for oxidative cross-linking differ from those in other GPA clusters, accounting for the unique glycosylation pattern and cyclization of the kistamicin aglycone. These differences in tailoring enzymes are primary drivers of the structural diversity observed among different GPAs.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly of the Kistamicin B Precursor

The formation of the kistamicin B heptapeptide core is a classic example of non-ribosomal peptide synthesis, a process independent of the ribosome.

Role of NRPS Enzymes (KisI-KisL) in Heptapeptide Chain Elongation

The assembly line for the kistamicin heptapeptide is composed of a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs), encoded by the genes kisI, kisJ, kisK, and kisL. These enzymes function as a multi-protein complex to sequentially assemble the peptide chain. Each NRPS module is responsible for the recognition, activation, and incorporation of one specific amino acid into the growing peptide.

A typical module contains three core domains that function in a coordinated manner:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the amino acid loaded on the adjacent T domain.

This process begins at the first module and proceeds sequentially through all seven modules of the KisI-KisL enzymatic system, resulting in the formation of the linear heptapeptide precursor, which remains tethered to the NRPS assembly line.

Incorporation of Non-Proteinogenic Amino Acids in Kistamicin B

The structure of kistamicin B features several non-standard or non-proteinogenic amino acids, which are critical for its biological activity.

The kistamicin B peptide backbone contains D-isomers of tyrosine, which are incorporated by the NRPS machinery. The inclusion of D-amino acids is a hallmark of non-ribosomally synthesized peptides, contributing to structural rigidity and resistance to degradation by common proteases. The stereochemical inversion from the standard L-amino acid to the D-amino acid is handled directly on the NRPS assembly line. Within the specific NRPS module responsible for incorporating D-tyrosine, an Epimerization (E) domain is present. This E domain acts on the L-tyrosine substrate after it has been activated and loaded onto the T domain, catalyzing its conversion to D-tyrosine immediately before the condensation reaction adds it to the nascent peptide chain.

3,5-Dihydroxyphenylglycine (Dpg) Components

Kistamicin B, like many glycopeptide antibiotics (GPAs) of types I-IV and some of type V, incorporates the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (Dpg). rsc.org The kis gene cluster contains the requisite genes for its synthesis, identified as kisQ through kisT. semanticscholar.orgresearchgate.netrsc.org The biosynthesis of Dpg is a well-studied pathway in other GPA producers, such as the balhimycin (B1255283) system, and provides a model for the process in Kistamicin B synthesis. rsc.org

The pathway begins with the conversion of four molecules of malonyl-CoA into 3,5-dihydroxyphenylacetyl-CoA. researchgate.net This transformation is catalyzed by the coordinated action of the enzymes DpgA, DpgB, and DpgD. researchgate.net DpgA, a type III polyketide synthase (PKS), is a key enzyme in this process. rsc.org The final step involves a transaminase, homologous to HpgT or PgaT in other systems, which converts the intermediate to L-3,5-dihydroxyphenylglycine, making it available for incorporation by the NRPS machinery. researchgate.net

Table 1: Genes for Dpg Biosynthesis in the kis Cluster

| Gene | Proposed Function | Homologue Function (from other GPAs) |

| kisQ-T | Synthesis of Dpg precursor | DpgA-D: Convert malonyl-CoA to 3,5-dihydroxyphenylacetyl-CoA; PgaT: Transamination to form Dpg. rsc.orgresearchgate.net |

4-Hydroxyphenylglycine (Hpg) Constituents

The amino acid 4-hydroxyphenylglycine (Hpg) is an essential component found in virtually all glycopeptide antibiotics, including Kistamicin B. rsc.org The genes responsible for Hpg biosynthesis are located within the kis cluster and include kisA, kisP, kisW, and kisX. semanticscholar.orgresearchgate.net The biosynthetic route for Hpg has been elucidated through studies of various GPA gene clusters, such as those for chloroeremomycin (B1668801) and balhimycin. rsc.orgrsc.org

This pathway utilizes the primary metabolite prephenate. rsc.org A prephenate dehydrogenase (Pdh) first converts prephenate to 4-hydroxyphenylpyruvate. rsc.org Subsequently, a series of enzymatic reactions involving a 4-hydroxymandelate (B1240059) synthase (HmaS) and a 4-hydroxymandelate oxidase (HmO) occur, followed by a crucial transamination step catalyzed by an aminotransferase (HpgT) to yield L-4-hydroxyphenylglycine. rsc.orgrsc.org

Table 2: Genes for Hpg Biosynthesis in the kis Cluster

| Gene | Proposed Function | Homologue Function (from other GPAs) |

| kisA, kisP, kisW, kisX | Synthesis of Hpg precursor | Pdh, HmaS, HmO, HpgT: Catalyze the multi-step conversion of prephenate to Hpg. rsc.orgrsc.org |

Functional Analysis of Epimerization Domains within NRPS Modules

The heptapeptide backbone of Kistamicin is assembled by four large non-ribosomal peptide synthetase (NRPS) enzymes, KisI-KisL. researchgate.netrsc.org A notable feature of the Kistamicin structure is that it contains six D-amino acids and only one L-amino acid (an L-Tyr residue at the sixth position). rsc.org The conversion of L-amino acids to their D-epimers is catalyzed by epimerization (E) domains within the NRPS modules. nih.gov Bioinformatic analysis of the kis NRPS gene sequence, however, identifies only five E-domains. researchgate.netrsc.org This discrepancy suggests that one of the E-domains may be bifunctional, acting on two separate amino acid residues, or that an alternative, less common epimerization mechanism is employed during the synthesis. rsc.org

Post-Translational Chlorination by FAD-Dependent Chlorinase (KisU)

The Kistamicin peptide scaffold undergoes post-translational modifications, including halogenation. rsc.org The kis gene cluster encodes an FAD-dependent chlorinase, KisU, which is responsible for the chlorination of the Hpg residue at the fifth position of the peptide chain to generate a 3-chloro-4-hydroxy-phenylglycine residue. semanticscholar.orgresearchgate.netrsc.org This chlorination event happens while the amino acid is tethered to the NRPS assembly line. binasss.sa.cr While it is established that chlorination precedes the final cyclization reactions, the exact timing relative to the complete assembly of the heptapeptide remains a subject of ongoing investigation. semanticscholar.org

Proof-Reading Mechanisms in NRPS for Selective Amino Acid Incorporation

The fidelity of NRPS synthesis is critical for producing the correct bioactive compound. These systems possess proof-reading mechanisms to ensure the selective incorporation of the correct amino acids, including non-proteinogenic ones. researchgate.net In GPA biosynthesis, the condensation (C) domain of the NRPS module functions as a crucial gatekeeper or selectivity filter. researchgate.netnih.gov It performs a second check on the amino acid activated by the adenylation (A) domain, thereby minimizing errors. nih.gov

This proof-reading is particularly important for managing the modification of NRPS-bound residues by enzymes acting in trans. researchgate.net Studies comparing the NRPS machinery of Kistamicin and teicoplanin biosynthesis have highlighted the role of the C-domain in controlling these modifications. binasss.sa.cr This process, which can involve a proofreading thioesterase to hydrolyze misincorporated substrates, ensures that peptide synthesis proceeds efficiently even when the initial selectivity of the A-domain is not perfect. researchgate.net This intricate interplay between NRPS domains and trans-acting enzymes is a key control point in GPA biosynthesis. researchgate.net

Oxidative Crosslinking Cascade Catalyzed by Cytochrome P450 Enzymes (Oxy Enzymes)

A defining feature of glycopeptide antibiotics is their rigid, cross-linked structure, which is essential for their biological activity. This structure is formed by a cascade of oxidative crosslinking reactions catalyzed by a suite of cytochrome P450 monooxygenases, commonly referred to as Oxy enzymes. nih.govnih.gov

Characterization of OxyA and OxyC from the kis BGC

The Kistamicin gene cluster presents a unique scenario for the oxidative cyclization process. rsc.org While three aromatic crosslinks are formed to create the final structure, the kis BGC only encodes for two P450 enzymes: KisN (OxyA) and KisO (OxyC). semanticscholar.orgresearchgate.netresearchgate.net This implies that one of the enzymes must be bifunctional, catalyzing more than one crosslinking reaction. semanticscholar.orgbinasss.sa.cr

In vitro reconstitution and gene inactivation studies have elucidated the specific roles of these enzymes. acs.org The cyclization cascade is proposed to occur in a specific sequence:

OxyC (KisO) : This enzyme is a promiscuous, bifunctional biocatalyst that first catalyzes the C-O-D aryl ether bond formation. nih.govbinasss.sa.cracs.org

OxyA (KisN) : Following the initial cyclization, OxyA forms the D-E aryl-aryl crosslink. nih.govacs.org

OxyC (KisO) : OxyC then acts a second time to install the final A-O-B aryl ether bond, completing the tricyclic core of Kistamicin. nih.govresearchgate.net

The recruitment of these Oxy enzymes to the NRPS-bound peptide substrate is mediated by a conserved C-terminal domain on the final NRPS module (KisL) known as the X-domain. nih.govresearchgate.net Structural and biochemical analyses of OxyAkis and OxyCkis have been performed. nih.gov These studies revealed that while both enzymes bind heme, OxyAkis is particularly sensitive to oxidative damage, which may have implications for its catalytic efficiency. nih.govresearchgate.net The discovery of the dual-cyclization activity of OxyC in this system represents a significant finding, as most other GPA biosynthetic pathways utilize one distinct P450 enzyme for each crosslinking reaction. binasss.sa.crnih.gov

Table 3: Characterized Cytochrome P450 Enzymes in Kistamicin Biosynthesis

| Enzyme (Gene) | Type | Function | Research Findings |

| OxyC (KisO) | Cytochrome P450 | Bifunctional; Catalyzes C-O-D and A-O-B aryl ether crosslinks. nih.govresearchgate.net | A promiscuous biocatalyst that performs two separate cyclization steps. binasss.sa.cr |

| OxyA (KisN) | Cytochrome P450 | Catalyzes the D-E aryl-aryl crosslink. nih.govresearchgate.net | Highly sensitive to oxidative damage; structure shows a mixed population of heme orientations. nih.govresearchgate.net |

Substrate Promiscuity and Bi-functional Catalysis of OxyC

A key player in the biosynthesis of Kistamicin B is the cytochrome P450 enzyme, OxyCkis. Analysis of the kistamicin gene cluster surprisingly revealed only two Oxy enzymes, despite the presence of three crosslinks in the final structure. springernature.comnih.gov This led to the hypothesis, later confirmed, that one of these enzymes must be bifunctional, a rare occurrence in GPA biosynthesis where typically one enzyme is responsible for one specific crosslink. springernature.combinasss.sa.cr This versatile enzyme is OxyCkis, which demonstrates remarkable substrate promiscuity and catalyzes two distinct ring formations. springernature.comnih.govbinasss.sa.cr This stands in contrast to the highly specific Oxy enzymes found in the biosynthesis of Type I-IV GPAs. binasss.sa.cr

The initial crosslinking event in Kistamicin B biosynthesis is catalyzed by OxyCkis, which installs the C-O-D aryl ether linkage. researchgate.netresearchgate.netresearchgate.net This is a departure from typical GPA pathways where an OxyB homologue universally performs this first cyclization step. nih.gov The ability of OxyCkis to catalyze this initial phenolic coupling reaction underscores its functional divergence from other OxyC enzymes, which typically act last in the biosynthetic sequence to form a biaryl bond. researchgate.netresearchgate.netacs.org

Following the actions of OxyAkis, OxyCkis is recruited a second time to catalyze the formation of the final crosslink, the A-O-B aromatic ether linkage. springernature.comresearchgate.netresearchgate.net This reaction is particularly noteworthy as it results in an unusual and strained 15-membered macrocycle. springernature.comnih.govresearchgate.net Computational analysis has indicated that despite its larger size, the 15-membered A-O-B ring in kistamicin is more strained than the typical 12-membered AB ring found in other GPAs. researchgate.net The formation of this linkage appears to be an intrinsic property of the OxyCkis enzyme itself. springernature.com This dual catalytic activity of a single P450 enzyme to form two different ether bonds at distinct stages of biosynthesis represents a significant point of divergence in the kistamicin pathway. springernature.comresearchgate.net

Formation of the C-O-D Aromatic Ether Linkage

Catalytic Role of OxyA in D-E Ring Formation

After the initial C-O-D ring is formed by OxyCkis, the second cyclization is carried out by OxyAkis. researchgate.netresearchgate.netresearchgate.net This enzyme catalyzes the formation of a D-E aryl-aryl bond. nih.govresearchgate.net This specific crosslink is a hallmark of Type V GPAs, including kistamicin and complestatin (B1257193). nih.govnih.gov Phylogenetic analysis shows that OxyAkis clusters with the complestatin homologue rather than with OxyA enzymes from Type I-IV GPAs, which are responsible for D-O-E ether bond formation. nih.gov Despite demonstrating the expected spectral properties of a competent P450 enzyme, reconstituting the activity of OxyAkis in vitro has proven challenging, suggesting a high sensitivity to oxidative damage. nih.gov

Mechanism of X-Domain Recruitment of Oxy Enzymes to the NRPS-Bound Peptide

The orchestration of the complex, multi-step cyclization cascade in GPA biosynthesis is critically dependent on the recruitment of Oxy enzymes to the growing peptide, which remains tethered to the NRPS assembly line. acs.orgrsc.org This recruitment is mediated by a specialized, non-catalytic domain known as the X-domain, located in the final module of all GPA-producing NRPS systems. rsc.orgacs.orgnih.gov

The X-domain, which is structurally related to condensation (C) domains but is catalytically inactive due to mutations in its active site, acts as a dedicated interaction platform for the P450 enzymes. nih.govmdpi.com Structural and biophysical data confirm that despite the diversity in GPA structures and biosynthetic pathways, the fundamental mechanism of Oxy enzyme recruitment via the X-domain is conserved, including in kistamicin biosynthesis. springernature.comresearchgate.net The process involves a "shuffling" or "scanning" mechanism, where different Oxy enzymes continuously associate with and dissociate from the same binding site on the X-domain. acs.orgacs.org This dynamic interaction allows the enzymes to 'scan' the cyclization state of the NRPS-bound peptide and act only when their specific substrate is present. acs.org The interaction between the Oxy enzyme and the X-domain is essential; the peptidyl carrier protein (PCP) domain alone is often insufficient to present the substrate effectively for oxidation. nih.gov The affinity of this interaction can influence catalytic efficiency, with an overly tight interaction potentially hindering substrate turnover. rcsb.org

Table 1: Key Domains and Enzymes in Kistamicin B Biosynthesis

| Enzyme/Domain | Function | Details |

|---|---|---|

| OxyCkis | Bifunctional P450 Enzyme | Catalyzes both the initial C-O-D and final A-O-B ether linkages. springernature.comresearchgate.netresearchgate.net |

| OxyAkis | P450 Enzyme | Catalyzes the formation of the D-E aryl-aryl bond. nih.govresearchgate.net |

| X-Domain | Recruitment Domain | A conserved, non-catalytic domain on the final NRPS module that recruits Oxy enzymes. springernature.comnih.gov |

| NRPS | Non-ribosomal Peptide Synthetase | The modular enzyme complex responsible for synthesizing the linear heptapeptide precursor. rsc.org |

Sequential Order of Crosslinking Reactions in Kistamicin B Biosynthesis

The oxidative cyclization cascade in Kistamicin B biosynthesis follows a strict and unique sequence, which is essential for the correct formation of the mature antibiotic. researchgate.net

The established order of reactions is as follows:

C-O-D Ring Formation : The process begins with the bifunctional enzyme OxyCkis catalyzing the formation of the first crosslink, the C-O-D diaryl ether bond. researchgate.netresearchgate.netresearchgate.net

D-E Ring Formation : The second step is the introduction of the D-E aryl-aryl crosslink, a reaction catalyzed by OxyAkis . researchgate.netresearchgate.netresearchgate.net

A-O-B Ring Formation : The cascade concludes with OxyCkis acting for a second time to install the final crosslink, the distinctive 15-membered A-O-B diaryl ether ring. researchgate.netresearchgate.netresearchgate.net

This sequence, with a single P450 enzyme (OxyCkis) acting at two different points in the pathway, is a significant departure from the linear, one-enzyme-per-crosslink cascade seen in the biosynthesis of vancomycin-type GPAs. springernature.comresearchgate.netresearchgate.net

Strategic Engineering of Kistamicin B Biosynthesis

The unique catalytic properties of the enzymes involved in kistamicin biosynthesis, particularly the promiscuity of OxyCkis, present opportunities for biosynthetic engineering and the generation of novel GPA derivatives. nih.govresearchgate.net The ability of OxyCkis to install multiple crosslinks into peptides containing phenolic amino acids suggests its potential as a versatile biocatalyst. nih.govbinasss.sa.cr

Efforts in engineering GPA biosynthesis often focus on several key areas:

Altering Peptide Backbones : Modifying the substrate specificity of the NRPS A-domains can lead to the incorporation of non-native amino acids into the peptide scaffold. acs.org However, the downstream Oxy enzymes must be able to accept these modified peptides. Studies have shown that Oxy enzymes are generally more tolerant of changes at the N-terminus of the peptide substrate. researchgate.net

Enzyme Swapping and Chimeragenesis : Homologous Oxy enzymes from different GPA pathways can be swapped or used to create chimeric enzymes to explore and alter catalytic behavior. nih.gov For example, the lack of complementation when swapping kistamicin Oxy enzymes with those from other systems highlights the distinct differences between these enzyme types. researchgate.net

Chemoenzymatic Synthesis : A powerful approach combines chemical synthesis of modified peptide precursors with the enzymatic cyclization machinery. nih.gov Using the PCP-X didomain as a platform to present synthetic peptides to Oxy enzymes allows for the creation of novel bicyclic and tricyclic structures. nih.gov This method has been used to demonstrate that bicyclization of hexapeptides is possible and that the cyclization chemistry of Oxy enzymes (i.e., biaryl vs. phenolic) appears to be conserved regardless of the peptide substrate. acs.orgnih.gov

The discovery of the bifunctional nature of OxyCkis and the unique crosslinking cascade in kistamicin biosynthesis expands the known catalytic repertoire of P450 enzymes and provides new tools and strategies for the chemoenzymatic synthesis and diversification of this important class of antibiotics. springernature.combinasss.sa.cr

Chemoenzymatic Approaches for Generating Kistamicin B Analogues

The structural complexity of glycopeptide antibiotics (GPAs) like kistamicin presents significant challenges for total chemical synthesis, making their production and diversification impractical through purely synthetic routes. uq.edu.auresearchgate.net Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical peptide synthesis with the stereospecificity of biosynthetic enzymes. uq.edu.auprinceton.edu This approach typically involves the solid-phase peptide synthesis (SPPS) of a linear peptide precursor, which is then subjected to enzymatic cyclization by cytochrome P450 enzymes (Oxy enzymes) to form the characteristic cross-linked scaffold. acs.orgnih.gov

The biosynthesis of most GPAs involves a defined enzymatic cascade, where OxyB, OxyA, and OxyC enzymes sequentially install the C-O-D, D-O-E, and A-B ring cross-links, respectively. uq.edu.aursc.org By accessing this biosynthetic process in vitro, researchers can investigate the substrate tolerance of these crucial enzymes and generate novel GPA analogues with modifications at positions that are difficult to alter through other means. uq.edu.auresearchgate.net Studies have successfully demonstrated that this method can produce tricyclic peptides with high conversion rates for vancomycin and teicoplanin-type precursors. uq.edu.au

Investigations into the kistamicin biosynthetic pathway have revealed unique features. The cascade involves a bifunctional OxyC enzyme (OxyCkis) and an OxyA enzyme (OxyAkis). nih.gov However, reconstituting the full cyclization cascade in vitro has proven challenging; while the OxyCkis enzyme showed good activity, researchers were initially unable to reconstitute the activity of OxyAkis. nih.gov Further studies comparing Oxy enzymes from different pathways found that OxyB from the kistamicin pathway (OxyBkis), when tested with a vancomycin precursor peptide, did not form the expected native cross-link, highlighting its distinct substrate specificity. nih.gov This chemoenzymatic strategy allows for the exploration of enzyme promiscuity and the specific activation of modified residues for late-stage chemical functionalization, opening avenues for the rapid diversification of GPA scaffolds. uq.edu.au

Table 1: Chemoenzymatic Synthesis Approaches for Glycopeptide Antibiotic Analogues

| Precursor Peptide Type | Enzymatic System | Key Findings & Modifications | References |

|---|---|---|---|

| Vancomycin-like | Reconstituted OxyB, OxyA, OxyC cascade | High conversion to tricyclic peptides; tolerance for modifications at residue 3 (e.g., alanine, leucine). | uq.edu.au |

| Teicoplanin-like | Reconstituted OxyB, OxyA, OxyC, OxyE cascade | Explored tetracyclization and strategies to redesign the NRPS. | acs.orgrsc.org |

| Keratinimicin-like | Reconstituted OxyBker, OxyAker, OxyCker cascade | OxyBker showed high tolerance for non-native peptide sequences, making it a useful biocatalyst. | nih.gov |

| Kistamicin-like | Reconstituted OxyCkis, OxyAkis | OxyCkis demonstrated dual cyclization activity, but full cascade reconstitution with active OxyAkis was challenging. | nih.gov |

Heterologous Expression Systems for Glycopeptide Antibiotic Production

Heterologous expression, which involves transferring the biosynthetic gene cluster (BGC) from a native producer to a more tractable host organism, is a cornerstone of modern biotechnology for improving the production of complex natural products like GPAs. mdpi.comnih.gov This strategy can overcome limitations associated with the native producer, such as slow growth, low yields, or resistance to genetic manipulation. frontiersin.org The large size and complexity of GPA BGCs, which encode non-ribosomal peptide synthetases (NRPS) and tailoring enzymes, present significant challenges, but successful examples underscore the potential of this approach. frontiersin.orgresearchgate.net

The native producer of kistamicin, Amycolatopsis auranticolor (also identified as Nonomuraea sp. ATCC 55076), is noted for its remarkably high production rate of up to >1 g/L in a bioreactor. researchgate.netresearchgate.net This inherent capacity makes it an attractive candidate not only for its native product but also as a potential host for the heterologous expression of other GPA BGCs. researchgate.net

Various actinomycete hosts have been successfully engineered. For instance, the expression of regulatory genes from the A40926-like BGC of Nonomuraea coxensis in Nonomuraea gerenzanensis (the producer of A40926) led to a significant increase in antibiotic production. frontiersin.org Similarly, heterologous expression of regulatory genes from different GPA pathways in Actinoplanes teichomyceticus (the teicoplanin producer) also resulted in improved yields. researchgate.net While Streptomyces species are common hosts, challenges remain. pnas.org The use of Escherichia coli as a heterologous host for GPA production has been explored, but issues with incorrect protein folding and low activity of the large NRPS enzymes have been reported, suggesting that actinomycete hosts are often more suitable. pnas.org

Table 2: Examples of Heterologous Expression for Glycopeptide Antibiotic Production

| Gene Cluster (Product) | Original Producer | Heterologous Host | Outcome | References |

|---|---|---|---|---|

| dbv (A40926) | Nonomuraea gerenzanensis | Nonomuraea coxensis | Overexpression of regulatory genes (dbv3, dbv4) improved production of a related GPA. | acs.org |

| tei (Teicoplanin) & dbv (A40926) | A. teichomyceticus & N. gerenzanensis | A. teichomyceticus & N. gerenzanensis | Cross-complementation of regulatory genes improved antibiotic production. | researchgate.net |

| cep (Chloroeremomycin) | Amycolatopsis orientalis | Escherichia coli | NRPS proteins were expressed but showed low or no detectable activity, likely due to misfolding. | pnas.org |

| van (Vancomycin resistance) | Paenibacillus spp. | Enterococcus faecalis | Successfully conferred resistance, demonstrating functional expression of a related gene cluster. | oup.com |

| kis (Kistamicin) | Amycolatopsis auranticolor | Not applicable (native producer suggested as potential heterologous host) | The native strain is a natural overproducer, making it a promising chassis for GPA production. | researchgate.net |

Iii. Molecular Mechanisms of Action of Kistamicin B

Interaction Profile of Kistamicin B with Peptidoglycan

The primary target of Kistamicin B is the peptidoglycan sacculus of Gram-positive bacteria. binasss.sa.cr The antibiotic binds to the cross-linked peptidoglycan structure, preventing essential enzymes from accessing their substrate. acs.orgbinasss.sa.cr While the precise molecular details of this binding are still under investigation, it is established that this interaction is fundamental to its antibacterial effect. binasss.sa.cr

This mechanism is a defining feature of Type V GPAs. acs.org Research on related compounds like corbomycin and complestatin (B1257193) shows they also function through binding to established peptidoglycan. binasss.sa.crsci-hub.se This binding is not to the un-cross-linked pentapeptide precursors but to the larger, assembled cell wall structure. acs.org This interaction effectively "masks" the peptidoglycan, shielding it from the enzymatic machinery required for cell wall turnover. nih.govresearchgate.net The conserved C-O-D and D-E dual-ring structure present in most Type V GPAs is considered an essential structural motif for this antibacterial activity. acs.org

Inhibition of Autolysin Activity and Impact on Bacterial Cell Division

Autolysins are a group of endogenous bacterial enzymes essential for growth and cell division. nih.govacs.org They function as peptidoglycan hydrolases, responsible for carefully cleaving and remodeling the cell wall to allow for expansion, separation of daughter cells, and recycling of cell wall material. nih.govbinasss.sa.cr

By binding to the peptidoglycan substrate, Kistamicin B and other Type V GPAs block the activity of these vital autolysins. nih.govacs.orgacs.org This inhibition of cell wall degradation interrupts the normal cycle of bacterial cell division. acs.orgrsc.org Unable to properly separate, the bacteria may exhibit morphological changes, such as the formation of filaments. rsc.org The suppression of autolysin function ultimately leads to a bacteriostatic effect, halting bacterial growth and proliferation. binasss.sa.cr This novel mechanism, which evades known GPA resistance pathways and demonstrates a low frequency of resistance development, positions Type V GPAs like Kistamicin B as promising candidates for future antibiotic development. acs.org

Iv. Biological Activity Spectrum and Specificity of Kistamicin B

Antiviral Efficacy against Viral Pathogens

Kistamicin B has been identified as an antibiotic with significant antiviral properties. nih.govsoton.ac.uk

Initial and subsequent research has consistently highlighted the activity of Kistamicin B against Influenza Virus Type A. nih.govsoton.ac.uk Studies have shown it possesses stronger anti-influenza virus activity than the established antiviral drug, Ribavirin. rsc.org The antiviral activity is reported to be more pronounced in Kistamicin B compared to its counterpart, Kistamicin A, which is attributed to the presence of a lipophilic substituent in its structure. nih.gov

Quantitative analysis of its antiviral potency revealed that Kistamicin B has an ID50 (the dose that inhibits 50% of viral activity) of 1.8 µg/mL against Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. medchemexpress.commedchemexpress.com This demonstrates a specific and potent inhibitory effect on this viral pathogen. medchemexpress.com

Antibacterial Spectrum and Potency

In addition to its antiviral effects, Kistamicin B exhibits a moderate antibacterial activity, which is primarily directed against Gram-positive bacteria. nih.govacs.org

Kistamicin B shows inhibitory action against various Gram-positive bacteria. nih.govacs.org Its mode of action is distinct from conventional glycopeptide antibiotics, as it does not bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor. acs.orgacs.org Instead, it is understood to block the action of autolysins, which are enzymes crucial for cell division. acs.orgresearchgate.net

While specific Minimum Inhibitory Concentration (MIC) values for Kistamicin B are not as extensively documented in comparative tables as for other GPAs, its activity has been established. For context, its structural relative, Kistamicin A, has shown MICs for seven strains of Staphylococcus aureus ranging from 6.3–25 µg/mL and for Enterococcus faecalis A9612 at 50 µg/mL. nih.gov The class of type V GPAs, to which Kistamicin B belongs, is known for potent activity against Gram-positive bacteria. acs.org

A significant aspect of the biological activity of type V GPAs, including Kistamicin B, is their effectiveness against multidrug-resistant (MDR) pathogens. acs.orgresearchgate.net Because their mechanism of action differs from antibiotics like vancomycin (B549263), they can overcome common resistance mechanisms. acs.orgacs.org

Type V GPAs have demonstrated potent antibacterial activity against vancomycin-resistant enterococci (VRE), including both VRE-A and VRE-B types. acs.orgnih.gov They are also active against methicillin-resistant Staphylococcus aureus (MRSA). acs.org This efficacy is attributed to their novel mode of action, which involves binding to peptidoglycan and inhibiting autolysins, thereby bypassing the resistance mechanisms that target D-Ala-D-Ala or D-Ala-D-Lac alterations. acs.orgacs.org

The antibacterial activity of Kistamicin B is largely confined to Gram-positive organisms. rsc.orgnih.gov Research indicates that it does not exhibit activity against Gram-negative bacteria. rsc.orgnih.gov For instance, studies have shown Kistamicin has no activity against Escherichia coli. acs.orgjst.go.jp The outer membrane of Gram-negative bacteria typically presents a formidable barrier to glycopeptide antibiotics, preventing them from reaching their target in the cell wall. mdpi.com

Interactive Data Table: Antiviral Activity of Kistamicin B

| Compound | Virus | Cell Line | Potency (ID50) |

| Kistamicin B | Influenza Virus Type A | MDCK | 1.8 µg/mL medchemexpress.com |

| Kistamicin B | Herpes Simplex Virus | - | 30 µg/mL medchemexpress.com |

| Kistamicin A | Influenza Virus Type A | MDCK | 3.6 µg/mL |

| Kistamicin A | Herpes Simplex Virus | - | 44 µg/mL |

V. Structure Activity Relationship Sar Investigations of Kistamicin B

Influence of the Tricyclic Ring Structure on Biological Activity

Kistamicin B is characterized by a rigid heptapeptide (B1575542) backbone that is extensively crosslinked to form a distinctive tricyclic ring structure. nih.govresearchgate.net This conformation, which includes an unusual 15-membered A-O-B ring, a C-O-D ring, and a D-E biaryl ring, is fundamental to its biological activity. springernature.comresearchgate.net The formation of this rigid, cup-shaped architecture is catalyzed by a series of cytochrome P450 (Oxy) enzymes during its biosynthesis. researchgate.netrsc.org

The essentiality of the complete tricyclic system has been demonstrated through biosynthetic studies. When the genes for the cyclizing enzymes, such as oxyA or oxyC, are deleted, the resulting products are either linear peptides or improperly cyclized intermediates. researchgate.net For instance, the deletion of the oxyC gene, which is responsible for creating two of the three crosslinks, results in the production of only linear peptide intermediates that lack the characteristic biological activity of the parent compound. researchgate.net Similarly, deleting the oxyA gene leads to the formation of monocyclic or bicyclic intermediates with off-pathway cyclizations, which are also inactive. researchgate.net These findings unequivocally establish that the highly organized and constrained conformation imparted by the three crosslinked rings is an absolute requirement for the biological function of Kistamicin B. springernature.comresearchgate.net The rigid structure is crucial for its interaction with molecular targets, a function that is lost in its more flexible, non-cyclized precursors.

Role of the Phenethylamide Moiety at the Amino Terminus of Kistamicin B

The primary structural distinction between Kistamicin B and its close analogue, Kistamicin A, lies at the N-terminus. Kistamicin B features a phenethylamide group at this position, whereas Kistamicin A has a free amino group. nih.govresearchgate.netacs.orgjst.go.jp This single modification has a pronounced impact on the molecule's antiviral properties.

Direct comparative studies have shown that Kistamicin B exhibits approximately twice the antiviral activity against the influenza A virus as Kistamicin A. nih.gov This indicates a clear positive structure-activity relationship for the N-terminal phenethylamide moiety. The addition of this hydrophobic group significantly enhances the compound's ability to inhibit the virus. While both Kistamicins A and B show low to no activity against other viruses like HSV or HIV, the enhanced potency of Kistamicin B against influenza underscores the critical role of this terminal modification in modulating its specific biological activity profile. nih.gov

Significance of the Indole-Phenol Crosslink in Kistamicin B Activity

A defining characteristic of Kistamicin B and other Type V glycopeptide antibiotics (GPAs) is the presence of an unusual indole-phenol crosslink. rsc.orgnih.govresearchgate.netebi.ac.uk This linkage is part of the D-E biaryl ring system, which is formed between tryptophan (Trp) and 4-hydroxyphenylglycine (Hpg) residues within the peptide backbone. nih.govrsc.org This conserved structural motif is central to the unique mechanism of action exhibited by this class of antibiotics. acs.orgresearchgate.net

Unlike Type I-IV GPAs such as vancomycin (B549263), which bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, Type V GPAs like Kistamicin B have a different target. They bind to the peptidoglycan itself and exert their antibacterial effect by indirectly inhibiting autolysins, which are enzymes essential for cell wall remodeling during bacterial growth and division. nih.govacs.org The indole-phenol crosslink is indispensable for creating the specific conformation required for this interaction. The entire conserved Trp-Hpg-(m)Tyr motif, which includes this crosslink, is considered the essential structural element responsible for this distinct mode of antibacterial action. acs.orgresearchgate.net

Comparative SAR Analysis with Kistamicin A and other Type V GPAs

Comparing Kistamicin B with its analogues provides significant insight into how subtle structural variations affect biological function.

Kistamicin A: As noted previously, the only difference is the N-terminal phenethylamide group on Kistamicin B, which doubles its anti-influenza activity compared to Kistamicin A, highlighting the positive contribution of this hydrophobic moiety to its antiviral potency. nih.gov

Complestatin (B1257193): Complestatin also belongs to the Type V GPA class and shares the critical indole-phenol crosslink. nih.govnih.gov However, Kistamicin possesses an additional A-O-B ring, making it a tricyclic structure, whereas complestatin is bicyclic. This structural difference contributes to their distinct biological profiles, with Kistamicin showing notable anti-influenza activity that is not a primary feature of complestatin. nih.govnih.gov

Rimomycin: Rimomycin is a heptapeptide that is structurally very similar to Kistamicin, possessing the same A-O-B/C-O-D/D-E tricyclic scaffold. nih.gov However, SAR studies reveal that subtle changes in the peptide scaffold lead to different activity spectra. Rimomycin contains an N-methyl-tyrosine at amino acid 6 and substitutes different amino acids at positions 1 and 3. nih.govresearchgate.net These modifications are believed to empower rimomycin with broader antibacterial activity compared to the more specialized activity of Kistamicin. acs.org

Misaugamycin: This Type V GPA features an unprecedented N-C crosslink and a more compressed 12-membered D-E ring, in contrast to the 16-membered D-E ring found in Kistamicin. acs.org This smaller ring size has been shown to impair its antibacterial activity, demonstrating that the specific conformation and size of the macrocyclic rings are finely tuned for optimal target interaction. acs.org

| Compound | Key Structural Differences from Kistamicin B | Impact on Biological Activity |

| Kistamicin A | Lacks the N-terminal phenethylamide moiety. nih.govnih.gov | Has approximately half the anti-influenza activity of Kistamicin B. nih.gov |

| Complestatin | Lacks the third (A-O-B) ring, making it bicyclic. nih.govnih.gov | Possesses a different biological activity profile, with less pronounced antiviral effects. nih.gov |

| Rimomycin | Contains N-methyl-tyrosine at AA6 and different amino acids at AA1 and AA3. nih.govacs.org | Exhibits broader antibacterial activity compared to Kistamicin. acs.org |

| Misaugamycin | Has a smaller, 12-membered D-E ring system. acs.org | Shows impaired antibacterial activity due to the compressed ring structure. acs.org |

Structural Determinants for Differential Antiviral versus Antibacterial Activity

The structure of Kistamicin B contains distinct features that separately govern its antiviral and antibacterial activities. Chemical modifications to glycopeptide antibiotics can shift their biological properties, sometimes leading to enhanced antiviral effects at the cost of antibacterial potency. researchgate.netnih.gov

The antibacterial activity , which is moderate against Gram-positive bacteria, is primarily dictated by the core tricyclic scaffold, specifically the Type V GPA-defining D-E biaryl ring system with its indole-phenol crosslink. nih.govrsc.org This structure enables the unique mechanism of inhibiting bacterial autolysins by binding to peptidoglycan. nih.govacs.org

In contrast, the antiviral activity against influenza virus appears to be driven by a different structural determinant. The key feature enhancing this activity is the hydrophobic phenethylamide moiety at the N-terminus . nih.gov The addition of such hydrophobic groups to the core of glycopeptide antibiotics is a known strategy for inducing or increasing antiviral properties, often by inhibiting the entry of viruses into host cells. researchgate.netnih.gov Therefore, a clear SAR emerges where the rigid core structure is responsible for the mode of antibacterial action, while the terminal hydrophobic modification is the primary determinant for its more potent antiviral effect.

Vi. Advanced Analytical Methodologies for Kistamicin B Characterization

Comprehensive Structural Elucidation via Chemical Degradation and Spectral Analysis

The foundational structure of the kistamicins, including Kistamicin B, was initially determined through a combination of classical chemical degradation methods and spectral analysis. jst.go.jpacs.org This approach successfully identified the core components and their arrangement, revealing a complex tricyclic ring structure. jst.go.jpacs.org

Key structural features identified through these methods include:

A heptapeptide (B1575542) backbone composed of several non-proteinogenic amino acids.

The presence of D-tyrosine and 3,5-dihydrophenylglycine (Dpg). nih.govjst.go.jp

A biphenyl (B1667301) ether bis-amino acid. jst.go.jp

A diphenyl substituted indole (B1671886) tris-amino acid, which forms the distinctive tricyclic structure. jst.go.jp

These analyses established that Kistamicin B is structurally analogous to Kistamicin A, with the addition of a phenethylamide group at the amino terminus. jst.go.jp This foundational work paved the way for more advanced techniques to probe the finer details of its stereochemistry and the mechanisms of its formation. The structure is related to the nuclei of complestatin-type antibiotics. jst.go.jpacs.org

X-ray Crystallography for Kistamicin Biosynthetic Enzyme-Substrate Complexes (e.g., OxyA/X-domain)

X-ray crystallography has been indispensable for understanding the biosynthesis of Kistamicin B, particularly the critical cross-linking reactions catalyzed by cytochrome P450 enzymes (Oxy enzymes). springernature.com The recruitment of these Oxy enzymes to the growing peptide chain is mediated by a specific recruitment domain known as the X-domain, located at the C-terminus of the final non-ribosomal peptide synthetase (NRPS) module. nih.govspringernature.comfrontiersin.org

Researchers successfully determined the crystal structure of the Kistamicin P450 enzyme OxyA_kis in a complex with the NRPS recruitment X-domain to a resolution of 2.6 Å. frontiersin.orgnih.gov

Key Findings from Crystallographic Studies:

The study confirmed that the interaction interface between the Oxy enzyme and the X-domain is conserved across different GPA biosynthesis pathways, highlighting a common mechanism for enzyme recruitment. springernature.comnih.gov

Structural analysis of OxyA_kis revealed it is highly sensitive to oxidative damage, and a mixed population of heme orientations was observed within the enzyme. nih.govresearchgate.net This suggests that some P450 enzymes in GPA biosynthesis may be particularly susceptible to oxidative damage due to the specific heme orientation in their active sites. nih.govresearchgate.net

These crystallographic insights provide a detailed molecular snapshot of how the biosynthetic machinery positions the catalytic Oxy enzymes to perform the precise cyclization reactions required to form the rigid, cross-linked core of Kistamicin. frontiersin.orgresearchgate.net

Mass Spectrometry (HPLC-MS, HRMS-HPLC-MS) in Biosynthetic Pathway Intermediates and Product Analysis

Mass spectrometry, particularly when coupled with High-Performance Liquid Chromatography (HPLC-MS) and High-Resolution Mass Spectrometry (HRMS), is a cornerstone technique for studying Kistamicin B. It is applied in various stages, from initial detection in producer strains to detailed analysis of enzymatic reactions.

Initially, HPLC-MS was used to screen for Kistamicin production from the producing strain, Nonomuraea sp. ATCC 55076. rsc.org Analysis of mycelial extracts revealed a prominent peak corresponding to Kistamicin, which was confirmed by its high-resolution mass. rsc.orgresearchgate.net

Identity Verification: The identity of the isolated compound was verified by HRMS, which showed an observed mass of [M+H]⁺obs 1171.3256, consistent with the calculated mass for Kistamicin ([M+H]⁺calc 1171.3241). rsc.org

In the study of the biosynthetic pathway, HRMS-HPLC-MS is crucial for analyzing the turnover of synthetic peptide substrates by the Oxy enzymes. nih.gov In these in vitro assays, linear peptides tethered to a Peptidyl Carrier Protein (PCP)-X didomain are incubated with Oxy enzymes. nih.govrsc.org The resulting cyclized products are then cleaved and analyzed. HRMS allows for the precise identification of monocyclic, bicyclic, and tricyclic products based on their exact mass, enabling researchers to determine the activity and promiscuity of enzymes like OxyA_kis and OxyC_kis. nih.govrsc.org The samples are often separated using a C18 analytical column with a gradient of acetonitrile (B52724) and formic acid. nih.govrsc.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive and most detailed structural information for Kistamicin. While HRMS confirms the elemental composition, NMR reveals the precise connectivity and stereochemistry of the molecule.

The structure of Kistamicin A, and by extension Kistamicin B, was confirmed using a suite of 1D and 2D NMR experiments, including: rsc.orgrsc.org

¹H NMR: To identify proton environments. rsc.org

COSY (Correlation Spectroscopy): To establish proton-proton couplings within individual amino acid residues. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the amino acid sequence and identifying the complex cross-links between aromatic rings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing crucial information about the 3D conformation and stereochemistry. rsc.org

These combined NMR analyses allowed for the unambiguous assignment of all proton and carbon signals and confirmed the novel indole-phenol crosslink that is a unique feature of Kistamicin and related compounds. nih.govrsc.org The data from these experiments provide the ultimate proof of structure and offer mechanistic insights into the enzymatic reactions that forge the molecule's unique architecture. nih.govrsc.org

Compound and Protein Name Reference Table

| Name/Abbreviation | Full Name/Description |

| Kistamicin A/B | Type V glycopeptide antibiotics |

| OxyA / OxyA_kis | Cytochrome P450 enzyme in Kistamicin biosynthesis |

| OxyC / OxyC_kis | Cytochrome P450 enzyme in Kistamicin biosynthesis |

| OxyB | Cytochrome P450 enzyme, often involved in the first cyclization step in other GPAs |

| X-domain | Oxy-recruitment domain on the NRPS |

| NRPS | Non-Ribosomal Peptide Synthetase |

| PCP | Peptidyl Carrier Protein |

| Dpg | 3,5-dihydroxyphenylglycine |

| Hpg | 4-hydroxyphenylglycine |

| HPLC-MS | High-Performance Liquid Chromatography-Mass Spectrometry |

| HRMS | High-Resolution Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

| Complestatin (B1257193) | A related glycopeptide antibiotic |

| Nonomuraea sp. | The bacterial strain that produces Kistamicin |

Vii. Future Research Directions and Drug Discovery Perspectives for Kistamicin B and Type V Gpas

Implementation of Genome Mining and Phylogenomic Strategies for Novel GPA BGC Discovery

The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized the discovery of natural products. Genome mining, a process of computationally identifying BGCs within genomic data, has proven to be a powerful strategy for uncovering novel GPAs. researchgate.net For Type V GPAs, this approach has been particularly fruitful.

Phylogenomic strategies, which involve the comparative analysis of gene clusters across different species, have been instrumental in identifying new Type V GPA BGCs. acs.orgnih.govresearchgate.net By using "fingerprint" sequences of conserved genes within GPA BGCs, such as those encoding for the cross-linking cytochrome P450 (Oxy) enzymes, researchers can systematically scan genomic databases for novel clusters. nih.gov This approach has led to the discovery of several new Type V GPAs, including corbomycin, rimomycin, and misaugamycin, from various actinomycete strains. acs.orgnih.govbinasss.sa.cr

A key finding from these phylogenomic studies is that the BGCs for Type V GPAs appear to have evolved independently from those of other GPA classes. binasss.sa.cr This distinct evolutionary trajectory is reflected in their unique structural features and mechanism of action. Future research in this area should continue to leverage and refine these powerful in silico tools:

Expanding Databases: Continuing to sequence the genomes of diverse actinomycetes, particularly from the Nonomuraea genus, to expand the search space for novel BGCs.

Refining Search Algorithms: Developing more sophisticated bioinformatic algorithms to better predict the chemical structures and biological activities of the products of cryptic BGCs.

Phylogenetic-Guided Discovery: Using the evolutionary relationships between BGCs to prioritize the investigation of clusters that are likely to produce GPAs with novel scaffolds and functionalities.

Utilization of Synthetic Biology Platforms for Accessing Underexplored (Cryptic) Biosynthetic Pathways

A significant challenge in natural product discovery is that many BGCs are "silent" or "cryptic" under standard laboratory conditions, meaning their corresponding metabolites are not produced or are produced at levels too low for detection. researchgate.netfrontiersin.org Synthetic biology offers a powerful toolkit to overcome this limitation by enabling the heterologous expression of entire BGCs in well-characterized host organisms. researchgate.netgoogle.com

A prime example of this approach is the development of the GPAHex (Glycopeptide Antibiotic Heterologous expression) platform. mcmaster.caoup.comnih.gov This platform utilizes a genetically engineered Streptomyces coelicolor strain as a chassis for the expression of cryptic GPA BGCs. oup.com The GPAHex host is optimized for GPA production, and the platform has been successfully used to:

Increase Titers: Significantly boost the production of known GPAs, such as a 19-fold increase in the yield of corbomycin. mcmaster.ca

Discover Novel Compounds: Activate silent BGCs to produce and characterize previously unknown GPAs, including GP1416 and GP6738. mcmaster.ca

Characterize New Type V GPAs: Facilitate the discovery and structural elucidation of novel Type V GPAs like rimomycin and misaugamycin. acs.orgnih.gov

The heterologous expression of Nonomuraea BGCs has also shown promise. For instance, the expression of a cryptic indolocarbazole BGC from Nonomuraea longicatena in Streptomyces albus led to the production of K-252a. nih.gov Furthermore, a lantibiotic BGC from Microbispora corallina was successfully expressed in Nonomuraea sp. ATCC 39727. pnas.org Another innovative approach involves the use of mutant RNA polymerase subunits from Nonomuraea to activate silent BGCs in heterologous hosts like Streptomyces lividans. mdpi.comresearchgate.net

Future work in this area will likely involve:

Developing Optimized Hosts: Creating a broader range of robust and genetically tractable heterologous hosts specifically tailored for expressing large and complex BGCs from Nonomuraea and other rare actinomycetes.

Refining Expression Technologies: Improving the tools and techniques for cloning, transferring, and expressing large BGCs to increase the success rate and efficiency of heterologous production.

Activating Cryptic Nonomuraea Clusters: Systematically applying synthetic biology platforms to the vast number of cryptic BGCs identified in Nonomuraea genomes to unlock their full biosynthetic potential.

Pathway Engineering for Optimizing Kistamicin B Production and Diversification

Pathway engineering, the targeted genetic modification of biosynthetic pathways, holds immense potential for both improving the production of valuable compounds and generating novel analogues with enhanced properties. For Kistamicin B and other Type V GPAs, this represents a key area for future research.

Optimizing Production: While specific examples of engineering the Kistamicin B pathway for improved yield are not yet extensively reported, strategies successfully applied to other GPAs provide a clear roadmap. In Nonomuraea gerenzanensis, the producer of A40926, overexpression of pathway-specific regulatory genes has been shown to significantly increase antibiotic titers. frontiersin.org Similar approaches, such as overexpressing key activators or deleting repressors within the kistamicin BGC, could lead to substantial improvements in Kistamicin B production. publish.csiro.au Furthermore, optimizing the supply of precursor molecules through metabolic engineering of primary metabolism is another promising strategy. google.com

Diversification of Kistamicin B: The unique biosynthesis of Kistamicin B, particularly the promiscuous nature of its cytochrome P450 enzymes, presents exciting opportunities for generating novel derivatives. binasss.sa.crspringernature.com The fact that two Oxy enzymes catalyze three cross-linking reactions suggests a degree of flexibility that could be exploited. researchgate.net Future pathway engineering efforts could include:

Enzyme Swapping: Introducing P450 enzymes from other GPA pathways to potentially alter the cross-linking pattern of the kistamicin scaffold.

Precursor-Directed Biosynthesis: Feeding the producing organism with modified precursor amino acids to generate novel kistamicin analogues.

Combinatorial Biosynthesis: Combining genes from different GPA pathways to create entirely new "unnatural" products.

The development of advanced genetic tools, such as CRISPR-Cas9, will be crucial for efficiently implementing these engineering strategies in Nonomuraea species, which have historically been challenging to manipulate genetically. publish.csiro.au

Translational Research into Novel Antimicrobial Applications and Mechanisms of Action for Type V GPAs

The discovery that Type V GPAs employ a distinct mechanism of action from other glycopeptide classes has significant translational implications. By inhibiting autolysins, enzymes crucial for bacterial cell wall remodeling during growth and division, Type V GPAs can bypass common resistance mechanisms that target the D-Ala-D-Ala binding site of conventional GPAs. nih.govacs.orgresearchgate.netbiorxiv.org This makes them particularly promising candidates for treating infections caused by vancomycin-resistant enterococci (VRE) and other multidrug-resistant Gram-positive pathogens. nih.govacs.org

Future translational research should focus on several key areas:

Broadening the Spectrum of Activity: The initial discovery of kistamicin noted antiviral activity, a property not commonly associated with GPAs. nih.gov This intriguing observation warrants further investigation to determine the specific viral targets and the potential for developing Kistamicin B or its analogues as antiviral agents. Furthermore, the activity of some Type V GPAs against mycobacteria suggests another potential therapeutic application that should be explored. acs.orgacs.org

Elucidating the Detailed Mechanism of Action: While the inhibition of autolysins is established, the precise molecular interactions between Type V GPAs and their targets (likely peptidoglycan) are not yet fully understood. binasss.sa.cr Detailed structural and biochemical studies are needed to elucidate these interactions, which could inform the rational design of more potent derivatives.

Overcoming Resistance: Although Type V GPAs are effective against many resistant strains, the potential for future resistance development should be proactively investigated. Understanding the mechanisms by which bacteria might develop resistance to autolysin inhibitors will be crucial for the long-term viability of this class of antibiotics.

Pharmacokinetic and Pharmacodynamic Studies: As promising lead compounds are identified, comprehensive studies on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy, will be necessary to advance them through the drug development pipeline. The successful modification of a Type V GPA, rimomycin A, to improve its solubility and in vivo efficacy in a mouse infection model demonstrates the feasibility of this approach. acs.org

The unique properties of Kistamicin B and other Type V GPAs position them as a valuable and exciting area of antibiotic research. Through a combination of continued exploration of natural sources, advanced genome mining and synthetic biology techniques, and focused translational research, this class of compounds has the potential to deliver a new generation of much-needed antimicrobial agents.

Q & A

Basic: What are the established methods for synthesizing Kistamicin B in laboratory settings?

Methodological Answer:

Synthesis protocols for Kistamicin B should follow rigorous documentation standards, including precise reaction conditions (e.g., temperature, pH, catalysts) and purification steps (e.g., column chromatography, recrystallization). Experimental sections must detail procedures to enable reproducibility, with critical parameters like yield optimization and intermediate characterization (e.g., HPLC for purity ≥95%) . For novel synthesis routes, include comparative analysis with existing methods, emphasizing scalability and environmental safety (e.g., solvent selection).

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing Kistamicin B’s structural identity?

Methodological Answer:

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) are essential for structural elucidation. Pair these with X-ray crystallography for absolute configuration determination. For purity validation, use HPLC-UV/ELSD and assess chromatographic peaks for co-eluting impurities. Raw data must include signal-to-noise ratios and integration thresholds (e.g., ≥98% purity for biological assays) .

Advanced: How can researchers design experiments to investigate Kistamicin B’s mechanism of action against multidrug-resistant pathogens?

Methodological Answer:

Employ in vitro binding assays (e.g., surface plasmon resonance) to identify cellular targets, complemented by gene knockout models (e.g., CRISPR-Cas9) to validate target essentiality. Proteomic profiling (LC-MS/MS) can reveal downstream metabolic disruptions. For in vivo efficacy, use murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate dose-response relationships. Ensure ethical review board approval for animal studies .

Advanced: What statistical approaches resolve contradictions in reported bioactivity data for Kistamicin B across studies?

Methodological Answer:

Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data, accounting for heterogeneity via subgroup analysis (e.g., strain variability, assay conditions). Use sensitivity analysis to identify outlier studies and assess publication bias via funnel plots. For conflicting in vitro vs. in vivo results, conduct dose-response alignment using Emax models .

Advanced: How can fermentation parameters be optimized to enhance Kistamicin B yield in actinobacterial strains?

Methodological Answer:

Implement design of experiments (DoE) methodologies, such as response surface methodology (RSM), to optimize variables like carbon/nitrogen ratios, aeration rates, and incubation time. Use ANOVA to identify significant factors (p<0.05) and validate robustness via triplicate runs. Monitor secondary metabolite profiles to avoid unintended byproducts .

Advanced: What strategies ensure reproducibility of Kistamicin B’s pharmacological data across independent laboratories?

Methodological Answer:

Standardize protocols using reference materials (e.g., USP-grade solvents) and calibrate equipment (e.g., spectrophotometers) against certified standards. Share raw datasets (e.g., NMR spectra, MIC values) in supplementary materials with metadata annotations (e.g., instrument settings, batch numbers). Conduct inter-laboratory validation via ring trials, reporting Cohen’s kappa for inter-rater reliability .

Basic: What purity criteria are critical for Kistamicin B in in vitro antimicrobial assays?

Methodological Answer:

Purity thresholds ≥95% are mandatory, validated via orthogonal methods (HPLC, NMR). Quantify endotoxin levels (e.g., LAL assay <0.05 EU/mg) to avoid false-positive immune responses. For stability, conduct accelerated degradation studies (40°C/75% RH) and monitor impurity profiles over time .

Advanced: How can ecological risks of Kistamicin B release into non-target environments be assessed?

Methodological Answer:

Use microcosm models to simulate environmental persistence, measuring degradation half-lives (t½) under varying pH/temperature conditions. Conduct ecotoxicology assays on non-target organisms (e.g., Daphnia magna LC50, soil microbiome diversity via 16S rRNA sequencing). Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Basic: What are the key steps for validating Kistamicin B’s stability under different storage conditions?

Methodological Answer:

Design stability studies per ICH guidelines, testing parameters like photostability (ICH Q1B), hygroscopicity, and thermal degradation (DSC/TGA). Use Arrhenius equations to extrapolate shelf-life at 25°C. Report degradation products via LC-MS and assess bioactivity retention post-storage .

Advanced: How can genomic mining identify biosynthetic gene clusters (BGCs) for Kistamicin B analogs?

Methodological Answer:

Utilize antiSMASH or PRISM for BGC prediction, followed by heterologous expression in Streptomyces chassis strains. Apply CRISPR-Cas9 for cluster refactoring and LC-HRMS for analog detection. Compare bioactivity profiles (e.g., MIC shifts) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.